molecular formula C17H17N5O2S B260766 N-(2-METHOXYPHENYL)-2-{5-[4-(METHYLSULFANYL)PHENYL]-2H-1,2,3,4-TETRAZOL-2-YL}ACETAMIDE

N-(2-METHOXYPHENYL)-2-{5-[4-(METHYLSULFANYL)PHENYL]-2H-1,2,3,4-TETRAZOL-2-YL}ACETAMIDE

Cat. No.: B260766
M. Wt: 355.4 g/mol
InChI Key: HFFZOOIVURIPEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-METHOXYPHENYL)-2-{5-[4-(METHYLSULFANYL)PHENYL]-2H-1,2,3,4-TETRAZOL-2-YL}ACETAMIDE is a synthetic organic compound characterized by its complex structure, which includes a methoxyphenyl group, a methylsulfanylphenyl group, and a tetraazolyl acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-METHOXYPHENYL)-2-{5-[4-(METHYLSULFANYL)PHENYL]-2H-1,2,3,4-TETRAZOL-2-YL}ACETAMIDE typically involves multiple steps:

    Formation of the Tetraazole Ring: The synthesis begins with the formation of the tetraazole ring. This can be achieved by reacting an appropriate nitrile with sodium azide under acidic conditions.

    Introduction of the Methylsulfanyl Group: The next step involves the introduction of the methylsulfanyl group onto the phenyl ring. This can be done through a nucleophilic aromatic substitution reaction using a suitable thiol reagent.

    Coupling with Methoxyphenyl Acetamide: Finally, the methoxyphenyl acetamide is coupled with the tetraazole derivative through an amide bond formation reaction, typically using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methylsulfanyl group can undergo oxidation to form a sulfoxide or sulfone.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Nucleophiles like thiols, amines, or halides can be used under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: It can be explored for its potential as a pharmaceutical agent due to its unique structural features.

    Materials Science: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

    Chemical Research: It serves as a valuable intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of N-(2-METHOXYPHENYL)-2-{5-[4-(METHYLSULFANYL)PHENYL]-2H-1,2,3,4-TETRAZOL-2-YL}ACETAMIDE would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The methoxyphenyl and methylsulfanyl groups could play crucial roles in binding to these targets, while the tetraazole ring might be involved in specific interactions with the active site.

Comparison with Similar Compounds

Similar Compounds

    N-(2-methoxyphenyl)-2-{5-[4-(methylsulfonyl)phenyl]-2H-tetraazol-2-yl}acetamide: This compound has a sulfonyl group instead of a sulfanyl group, which might affect its reactivity and biological activity.

    N-(2-methoxyphenyl)-2-{5-[4-(methylamino)phenyl]-2H-tetraazol-2-yl}acetamide: This compound has an amino group instead of a sulfanyl group, potentially altering its chemical properties and applications.

Uniqueness

N-(2-METHOXYPHENYL)-2-{5-[4-(METHYLSULFANYL)PHENYL]-2H-1,2,3,4-TETRAZOL-2-YL}ACETAMIDE is unique due to the presence of both methoxy and methylsulfanyl groups, which can impart distinct chemical and biological properties. The combination of these functional groups with the tetraazole ring makes it a versatile compound for various applications.

Properties

Molecular Formula

C17H17N5O2S

Molecular Weight

355.4 g/mol

IUPAC Name

N-(2-methoxyphenyl)-2-[5-(4-methylsulfanylphenyl)tetrazol-2-yl]acetamide

InChI

InChI=1S/C17H17N5O2S/c1-24-15-6-4-3-5-14(15)18-16(23)11-22-20-17(19-21-22)12-7-9-13(25-2)10-8-12/h3-10H,11H2,1-2H3,(H,18,23)

InChI Key

HFFZOOIVURIPEK-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1NC(=O)CN2N=C(N=N2)C3=CC=C(C=C3)SC

Canonical SMILES

COC1=CC=CC=C1NC(=O)CN2N=C(N=N2)C3=CC=C(C=C3)SC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.